2-Methyl-2-phenylpropane-1-sulfonamide
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Overview
Description
2-Methyl-2-phenylpropane-1-sulfonamide is an organosulfur compound with the molecular formula C10H15NO2S. It is a member of the sulfonamide class, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 2-Methyl-2-phenylpropane-1-sulfonamide can be achieved through several routes. One common method involves the reaction of 2-methyl-2-phenylpropane with sulfonamide under specific conditions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. For instance, the reaction may be carried out in the presence of a catalyst and under controlled temperature and pressure to ensure efficient conversion .
Chemical Reactions Analysis
2-Methyl-2-phenylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
2-Methyl-2-phenylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: This compound is explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylpropane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-Methyl-2-phenylpropane-1-sulfonamide can be compared with other similar compounds, such as:
tert-Butanesulfinamide: Known for its use in asymmetric synthesis as a chiral auxiliary.
Isobutylbenzene: An alkylbenzene used in various chemical syntheses.
Phenylacetone: A mono-substituted benzene derivative used in the manufacture of methamphetamine. The uniqueness of this compound lies in its specific structural features and the diverse range of applications it supports.
Properties
Molecular Formula |
C10H15NO2S |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-methyl-2-phenylpropane-1-sulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,8-14(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12,13) |
InChI Key |
YBMFLZKSROHIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
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